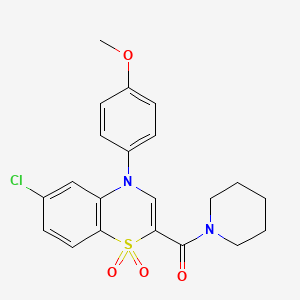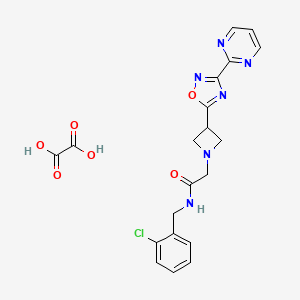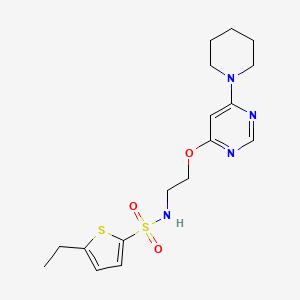
5-Ethyl-N-(2-((6-(Piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie in vielen Pharmazeutika vorkommen. Die Piperidin-1-yl-Gruppe in der Verbindung deutet auf ihre Nützlichkeit bei der Synthese verschiedener Piperidinderivate hin, die als Bausteine für Medikamente verwendet werden können . Diese Derivate wurden ausgiebig auf ihre pharmakologischen Aktivitäten untersucht, darunter ihre Rolle als Stimulanzien des zentralen Nervensystems, Antihypertensiva und Antidiabetika.
Pharmakologische Anwendungen
Der Piperidinrest ist ein häufiges Merkmal vieler Medikamente und zeigt eine signifikante pharmakologische Aktivität. Diese Verbindung könnte auf ihr Potenzial als Vorläufer bei der Synthese von Medikamenten untersucht werden, die auf eine Reihe von Krankheiten abzielen. Ihre strukturelle Ähnlichkeit mit bekannten Pharmakophoren deutet darauf hin, dass sie mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren könnte .
Antitumormittel
Die Pyrimidin-4-yl-Komponente der Verbindung findet sich oft in Molekülen mit Antitumoreigenschaften. Sie könnte als Leitverbindung bei der Entwicklung neuer Antitumormittel dienen, insbesondere als Inhibitoren von Proteinkinasen wie PKB (Akt), die wichtige Akteure bei der Zellproliferation und -überlebensfähigkeit sind .
Antivirale Therapeutika
Verbindungen mit einer ähnlichen Struktur haben antivirale Aktivität gegen Viren wie das Newcastle-Disease-Virus gezeigt. Die fragliche Verbindung könnte modifiziert werden, um ihre antiviralen Eigenschaften zu verbessern, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt .
Inhibitoren der Proteinkinase B (Akt)
Die Struktur der Verbindung deutet darauf hin, dass sie ein selektiver Inhibitor der Proteinkinase B (Akt) sein könnte, einer Schlüsselkomponente in intrazellulären Signalwegen, die Wachstum und Überleben regulieren. Diese Anwendung ist besonders relevant in der Krebsforschung, wo eine Deregulierung der Akt-Signalübertragung eine häufige Pathologie ist .
Eigenschaften
IUPAC Name |
5-ethyl-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-2-14-6-7-17(25-14)26(22,23)20-8-11-24-16-12-15(18-13-19-16)21-9-4-3-5-10-21/h6-7,12-13,20H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODFQPTORTVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)


![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
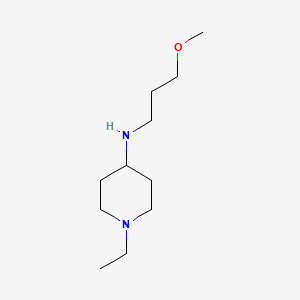
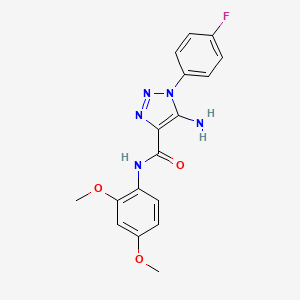
![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

